molecular formula C27H30O11 B039410 Wushanicariin CAS No. 115516-53-5

Wushanicariin

Cat. No. B039410
M. Wt: 530.5 g/mol
InChI Key: LLNBDBPIVSGXJA-ZANOAUCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wushanicariin is a flavonoid compound that is extracted from the roots of Radix Salviae miltiorrhizae, a traditional Chinese medicinal herb. It has been extensively studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, cancer, and neurological disorders.

Mechanism Of Action

The mechanism of action of Wushanicariin is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, Wushanicariin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Wushanicariin has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA). It also has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, Wushanicariin has been shown to improve endothelial function, reduce blood pressure, and inhibit platelet aggregation.

Advantages And Limitations For Lab Experiments

The advantages of using Wushanicariin in lab experiments are its low toxicity and high bioavailability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, the limitations of using Wushanicariin in lab experiments are its limited solubility in water and its instability under certain conditions, such as high temperature and pH.

Future Directions

There are many future directions for the study of Wushanicariin. One direction is to investigate its potential therapeutic effects on other diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential synergistic effects with other compounds, such as curcumin and resveratrol. In addition, further studies are needed to elucidate the mechanism of action of Wushanicariin and to optimize its synthesis and purification methods.

Synthesis Methods

Wushanicariin can be synthesized from the roots of Radix Salviae miltiorrhizae using various methods, such as high-performance liquid chromatography (HPLC) and preparative HPLC. The purity of the compound can be determined using HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Wushanicariin has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It also has neuroprotective effects and can improve cognitive function. In addition, Wushanicariin has been shown to have cardiovascular protective effects, such as reducing blood pressure, improving lipid metabolism, and inhibiting platelet aggregation.

properties

CAS RN

115516-53-5

Product Name

Wushanicariin

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

IUPAC Name

2-(3,5-dihydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O11/c1-12(2)4-5-13-6-15-16(29)9-19(14-7-17(30)26(35-3)18(31)8-14)36-21(15)10-20(13)37-27-25(34)24(33)23(32)22(11-28)38-27/h4,6-10,22-25,27-28,30-34H,5,11H2,1-3H3/t22-,23-,24+,25-,27-/m1/s1

InChI Key

LLNBDBPIVSGXJA-ZANOAUCBSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

SMILES

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=CC2=O)C4=CC(=C(C(=C4)O)OC)O)C

Other CAS RN

115516-53-5

synonyms

3',5',7-trihydroxy-4'-methoxy-6-(3,3-dimethylallyl)flavone-7-glucopyranoside
wushanicariin

Origin of Product

United States

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